4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[1-(thiophene-3-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-11-15-1-3-16(4-2-15)12-23-13-17-5-8-21(9-6-17)19(22)18-7-10-24-14-18/h1-4,7,10,14,17H,5-6,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVBPMGGOKCKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The structure of the compound includes several functional groups that contribute to its biological activity. The thiophene ring and piperidine moiety are critical for its interactions with biological targets.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The presence of the thiophene ring enhances binding affinity, while the piperidine structure may influence the compound's pharmacokinetic properties. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activities
Research has indicated a variety of biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene-containing compounds exhibit significant antibacterial properties against various pathogens.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth in vitro, indicating potential as anticancer agents.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
Data Table: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacterial strains | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of a series of thiophene derivatives, including those similar to 4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile). Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL. -
Antitumor Activity :
In vitro studies demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines. For instance, one derivative showed an IC50 value of 10 µM against breast cancer cells, suggesting significant antitumor potential. -
Anti-inflammatory Properties :
Research focusing on the anti-inflammatory effects revealed that certain derivatives reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues in AMP-Activated Protein Kinase (AMPK) Activators
Several compounds from the Novel Indirect AMP-Activated Protein Kinase Activators study share structural similarities:
- 4-({4-[5-({1-[(5-Ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Succinate (27b) : Features a fluoropiperidine ring and ethoxypyrazine substituent. Demonstrates enhanced aqueous solubility (24 μg/mL) and weak hERG inhibition (IC₅₀ > 30 μM), critical for cardiac safety .
- Compound 16b : Contains a 6-methylpyridinyl group. Lower yield (38%) in synthesis compared to derivatives with bulkier substituents .
- Compound 21c : Includes a 5-ethoxypyrazinyl moiety. Higher yield (74%) and improved pharmacokinetic (PK) profiles due to the ethoxy group’s metabolic stability .
Table 1: Key Differences in AMPK-Targeting Analogues
Piperidine-Benzenenitrile Derivatives
- CAS 180847-28-3 (4-((1-(3-Fluoropropyl)-4-piperidinyl)methoxy)benzonitrile) : Features a 3-fluoropropyl chain on piperidine. Fluorination enhances metabolic stability but discontinuation in some suppliers suggests synthetic challenges or stability issues .
- 4-(Piperidin-1-yl)benzonitrile () : Simpler structure lacking extended substituents. Used as a building block in medicinal chemistry, highlighting the versatility of the benzonitrile-piperidine scaffold .
Heterocyclic Variations
- 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile (): Incorporates a dihydrodioxin moiety.
- 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (): Contains a thiazolidinone ring and trifluoromethyl group. The thiazolidinone may confer anti-inflammatory or antidiabetic activity .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(((1-(Thiophene-3-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile, and what key steps require optimization?
Answer:
The synthesis typically involves:
- Piperidine functionalization : Protection of the piperidine nitrogen (e.g., Boc or benzyl groups) to avoid unwanted side reactions during coupling steps .
- Thiophene-3-carbonyl incorporation : Acylation using thiophene-3-carbonyl chloride under mild basic conditions (e.g., Et₃N in DCM) to minimize hydrolysis .
- Benzonitrile linkage : Methoxymethylation via nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions to prevent byproduct formation .
Critical optimization points : - Reaction temperature : Lower temperatures (0–5°C) reduce thiophene decomposition during acylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate intermediates .
Advanced: How can researchers address low yields during the coupling of the thiophene-3-carbonyl moiety to the piperidine ring?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Methodological strategies include:
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent optimization : Replace DCM with THF or DMF to improve solubility of bulky intermediates .
- In situ monitoring : Employ HPLC (C18 column, mobile phase: methanol/buffer pH 4.6) to track reaction progress and identify side products .
- Byproduct analysis : LC-MS or NMR (¹H/¹³C) to characterize impurities (e.g., hydrolyzed thiophene derivatives) and adjust reaction conditions .
Basic: Which spectroscopic techniques are most reliable for structural confirmation, and how should data be interpreted?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the methoxymethyl group (δ ~3.3–3.5 ppm for OCH₂, δ ~4.5 ppm for CH₂O) and thiophene protons (δ ~7.0–7.5 ppm) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitrile groups (C≡N at ~2220–2260 cm⁻¹) .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time consistency vs. standards is critical .
Advanced: How can computational methods resolve contradictions between predicted and experimental logP values?
Answer:
Discrepancies arise from solvation effects or incorrect force field parameters. Strategies include:
- Multi-method validation : Compare logP predictions from QSPR (Quantitative Structure-Property Relationship), COSMO-RS, and molecular dynamics simulations .
- Experimental calibration : Measure logP via shake-flask (octanol/water) and adjust computational models using regression analysis .
- Error analysis : Identify outliers in substituent contributions (e.g., thiophene’s electron-rich nature vs. benzonitrile’s polarity) .
Basic: What safety protocols are essential when handling intermediates like benzonitrile derivatives?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile nitriles .
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Spill management : Neutralize nitriles with alkaline hydrogen peroxide (1:1 H₂O₂/10% NaOH) before disposal .
Advanced: How can metabolic stability studies be designed to evaluate this compound’s preclinical viability?
Answer:
- In vitro assays :
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in hepatocytes .
- Data integration : Use pharmacokinetic modeling (e.g., PK-Sim) to predict in vivo half-life and clearance .
Basic: What chromatographic methods are suitable for analyzing reaction mixtures containing this compound?
Answer:
- HPLC :
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile phase: Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .
- Flow rate: 1.0 mL/min, detection at 220 nm for nitrile and thiophene moieties .
- TLC : Silica gel 60 F₂₅₄, hexane/EtOAc (7:3) for rapid monitoring; UV visualization at 254 nm .
Advanced: What strategies mitigate piperidine ring instability during functionalization steps?
Answer:
- Protection schemes : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen from electrophilic attack .
- Low-temperature reactions : Conduct acylation at –20°C to prevent ring-opening side reactions .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify vulnerable intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
